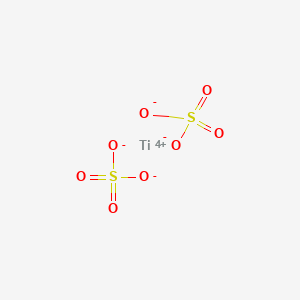
Titanium disulfate
Cat. No. B083841
Key on ui cas rn:
13693-11-3
M. Wt: 145.95 g/mol
InChI Key: HFDCVHDLKUZMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08097075B2
Procedure details


A titanium-containing ore was dissolved with sulfuric acid to obtain a titanium sulfate solution. The titanium sulfate solution was hydrolyzed to obtain hydrous titanium oxide. Subsequently, 0.50 parts by mass of ammonium phosphate, 0.30 parts by mass of potassium sulfate, and 0.30 parts by mass of aluminum sulfate were added to 100 parts by mass of the hydrous titanium oxide in terms of TiO2. The hydrous titanium oxide was heated in a laboratory rotary muffle furnace until the temperature of the resulting product reached 1,020° C. Titanium dioxide fine particles produced were cooled to room temperature, and observed with a transmission electron micrograph. According to the result, it was found that the fine particles were anatase TiO2 particles having an average primary particle diameter of 0.13 μm.


Name
Identifiers


|
REACTION_CXSMILES
|
[Ti:1].[S:2](=[O:6])(=[O:5])([OH:4])[OH:3]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ti]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08097075B2
Procedure details


A titanium-containing ore was dissolved with sulfuric acid to obtain a titanium sulfate solution. The titanium sulfate solution was hydrolyzed to obtain hydrous titanium oxide. Subsequently, 0.50 parts by mass of ammonium phosphate, 0.30 parts by mass of potassium sulfate, and 0.30 parts by mass of aluminum sulfate were added to 100 parts by mass of the hydrous titanium oxide in terms of TiO2. The hydrous titanium oxide was heated in a laboratory rotary muffle furnace until the temperature of the resulting product reached 1,020° C. Titanium dioxide fine particles produced were cooled to room temperature, and observed with a transmission electron micrograph. According to the result, it was found that the fine particles were anatase TiO2 particles having an average primary particle diameter of 0.13 μm.


Name
Identifiers


|
REACTION_CXSMILES
|
[Ti:1].[S:2](=[O:6])(=[O:5])([OH:4])[OH:3]>>[S:2]([O-:6])([O-:5])(=[O:4])=[O:3].[Ti+4:1].[S:2]([O-:6])([O-:5])(=[O:4])=[O:3] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Ti]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ti+4].S(=O)(=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
